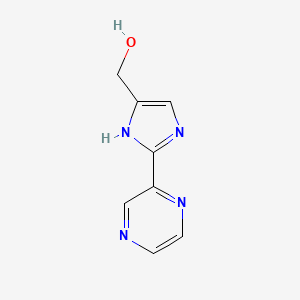

2-(2-Pyrazinyl)imidazole-5-methanol

Description

Overview of Imidazole (B134444) and Pyrazine (B50134) Heterocyclic Chemistry in Academic Research

Imidazole and pyrazine are nitrogen-containing heterocyclic compounds that form the backbone of a vast array of biologically active molecules and functional materials. nih.govacs.orgspringerprofessional.de The imidazole ring, a five-membered aromatic system with two nitrogen atoms, is a fundamental component of essential biomolecules such as the amino acid histidine and the hormone histamine. acs.org Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry, leading to the development of numerous drugs. nih.govnih.gov

Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is also a significant pharmacophore. springerprofessional.denih.gov Pyrazine derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. nih.gov The structural modifications of the pyrazine ring enable the fine-tuning of the biological and electronic properties of molecules. nih.gov

The combination of imidazole and pyrazine rings, either as fused systems or as substituted scaffolds, gives rise to molecules with diverse and often enhanced chemical and biological properties. Fused imidazole-pyrazine systems, such as imidazo[1,2-a]pyrazines, are considered structural analogues of deazapurines and exhibit a multitude of biological potentials. These scaffolds are of great interest in drug discovery, with research highlighting their potential as antimicrobial and antioxidant agents.

Substituted imidazole-pyrazine scaffolds, where the two heterocyclic rings are linked, are also a focus of significant research. The electronic interplay between the electron-rich imidazole ring and the electron-deficient pyrazine ring can lead to unique photophysical and biological characteristics. These scaffolds are being investigated for a variety of applications, from anticancer agents to functional materials. nih.govnih.gov The synthesis of these complex molecules often involves multi-step processes, including cross-coupling reactions and the construction of the heterocyclic rings from acyclic precursors. nih.govnih.gov

Specific historical details regarding the first synthesis or discovery of 2-(2-Pyrazinyl)imidazole-5-methanol are not widely documented in readily available scientific literature, suggesting it may be a compound of relatively recent interest or a niche area of study. Its structural isomer, [2-(2-Pyrazinyl)-1H-imidazol-4-yl]methanol, is noted as a unique chemical available for early discovery research. sigmaaldrich.com The development of synthetic routes to related 2-aryl-imidazole-5-methanol derivatives is an active area of research, indicating a growing interest in this class of compounds. The synthesis of such molecules typically builds upon established methods for creating substituted imidazoles and pyrazines. nih.govresearchgate.net

Rationalizing the Research Focus on this compound

The research interest in this compound can be rationalized by the established importance of its constituent imidazole and pyrazine moieties in medicinal chemistry and materials science. Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. springerprofessional.denih.gov Similarly, pyrazine-containing compounds are being explored for their therapeutic potential. nih.gov

Research Objectives and Scope for this compound Studies

The primary research objectives for a compound like this compound would likely encompass the following areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and its derivatives. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Chemical Reactivity: Investigating the reactivity of the imidazole, pyrazine, and methanol (B129727) functional groups to enable the synthesis of more complex molecules.

Biological Evaluation: Screening the compound for a range of biological activities, such as anticancer, antimicrobial, and enzyme inhibition properties. nih.govnih.gov Structure-activity relationship (SAR) studies would be crucial to optimize any observed bioactivity.

Materials Science Applications: Investigating the photophysical properties of the compound, such as its fluorescence and phosphorescence, to assess its potential for use in organic light-emitting diodes (OLEDs) or as a sensor.

The scope of such studies would be to fully elucidate the chemical and physical properties of this compound and to explore its potential for practical applications in medicine and materials science.

Compound Data

Below is a table of properties for a structural isomer of the title compound, which provides an example of the types of data relevant to this class of molecules.

| Property | Value |

| Compound Name | [2-(2-Pyrazinyl)-1H-imidazol-4-yl]methanol |

| CAS Number | 1340335-83-2 |

| Molecular Formula | C₈H₈N₄O |

| Physical Form | Solid |

| SMILES String | OCC1=CNC(C2=CN=CC=N2)=N1 |

| InChI Key | KBMFNRHOYCISSW-UHFFFAOYSA-N |

Data for the structural isomer of the title compound, sourced from a commercial supplier. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

(2-pyrazin-2-yl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C8H8N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-4,13H,5H2,(H,11,12) |

InChI Key |

KBMFNRHOYCISSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=C(N2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Pyrazinyl Imidazole 5 Methanol

De Novo Synthesis of the Imidazole-Pyrazine Core of 2-(2-Pyrazinyl)imidazole-5-methanol

The creation of the this compound structure relies on the strategic construction of its two core heterocyclic rings, the imidazole (B134444) and the pyrazine (B50134), and their subsequent linkage.

Precursor Synthesis and Derivatization Strategies

The de novo synthesis of the 2-(2-pyrazinyl)imidazole core can be approached by combining precursors that form the imidazole ring in the presence of a pyrazine-containing starting material. A common and versatile method for imidazole synthesis is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). In a targeted synthesis for the title compound, a pyrazine-containing aldehyde would be a key precursor.

Another prominent strategy involves the cyclocondensation of an α-haloketone with an amidine. To construct the 2-(2-Pyrazinyl)imidazole scaffold, pyrazine-2-carboxamidine could be reacted with a suitable three-carbon α-haloketone that bears a protected hydroxymethyl group.

Key precursors for these syntheses include:

Pyrazine-2-carboxaldehyde: To provide the pyrazinyl substituent at the C2 position of the imidazole.

Pyrazine-2-carboxamidine: Serves as a key component to introduce the pyrazinyl group at the C2 position.

Dihydroxyacetone or its derivatives: Can act as the three-carbon backbone for the imidazole ring, providing the C4, C5, and the C5-methanol group.

α-Halo ketones: These are common starting materials in imidazole synthesis. youtube.com A suitably protected α-haloketone with a hydroxyl group would be necessary.

The synthesis of precursors often involves derivatization to introduce protecting groups, particularly for the methanol (B129727) moiety, to prevent unwanted side reactions during ring formation. For instance, a benzyl (B1604629) or silyl (B83357) protecting group could be used for the hydroxyl function. google.com

Catalytic Approaches in Imidazole and Pyrazine Ring Formation

Modern synthetic methods increasingly rely on catalysts to improve yield, selectivity, and reaction conditions. For the formation of the imidazole and pyrazine rings, various catalytic systems have been explored.

Lewis Acids: Catalysts like BF₃·Et₂O have been used to promote the reaction of triazoles with nitriles to form substituted imidazoles. rsc.org

Metal Catalysts: Copper-catalyzed reactions are prevalent in imidazole synthesis, including the coupling of imidamides with carboxylic acids. rsc.org Ruthenium catalysts have been employed in "borrowing hydrogen" protocols to form substituted imidazoles from benzylic alcohols and diketones. rsc.org Iodine has also been shown to be an effective and mild catalyst for creating fused imidazo[1,2-a]pyrazine (B1224502) systems from 2-aminopyrazine, an aldehyde, and an isocyanide, highlighting its potential for forming the imidazole ring. nih.gov

Biocatalysts: Enzymes like lipase (B570770) have been successfully used as catalysts in the formation of C-N bonds for synthesizing imidazole-fused heterocycles, offering a green and efficient alternative to metal catalysts. rsc.org

The following table summarizes various catalytic systems used in the synthesis of imidazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

| Metal Catalyst | Copper (Cu) | Cycloaddition, Decarboxylative Coupling | rsc.org |

| Metal Catalyst | Ruthenium (Ru) | Borrowing Hydrogen Protocol | rsc.org |

| Halogen Catalyst | Iodine (I₂) | Multicomponent Condensation | nih.gov |

| Biocatalyst | Porcine Pancreatic Lipase (PPL) | Nucleophilic Substitution | rsc.org |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Recyclization of Triazoles | rsc.org |

Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct arrangement of substituents on the imidazole ring—known as regioselectivity—is a critical challenge in the synthesis of asymmetrically substituted imidazoles like this compound. The goal is to ensure the pyrazinyl group is at the C2 position and the methanol group is at the C5 position.

Methods to control regioselectivity include:

Stepwise Synthesis: A stepwise approach, where the imidazole ring is built sequentially, offers greater control. For example, starting with a precursor that already contains the C4 and C5 atoms (with the protected methanol group) and then cyclizing it with a pyrazine-containing reagent can enforce the desired regiochemistry.

Directed Synthesis: A protocol for the regioselective synthesis of 1,4-disubstituted imidazoles has been developed that proceeds through a double aminomethylenation of a glycine (B1666218) derivative, followed by transamination and cyclization. rsc.org Such template-driven methods can offer high regiocontrol.

Chromatographic Separation: When a reaction produces a mixture of regioisomers (e.g., 2,4- and 2,5-disubstituted imidazoles), chromatographic separation is often necessary, although this is less efficient than a fully regioselective synthesis.

While this compound itself is not chiral, the introduction of chiral centers during derivatization would necessitate stereoselective synthesis. Catalytic enantioselective methods have been developed for creating axially chiral imidazoles, often using chiral catalysts to differentiate between enantiotopic nitrogen atoms in a deprotonated imidazole anion. nih.gov

Functionalization and Derivatization of this compound

Once the core structure is synthesized, its chemical properties can be tuned through functionalization and derivatization of its key reactive sites: the methanol group and the imidazole ring itself.

Modification of the Methanol Group

The primary alcohol of the methanol group at the C5 position is a versatile handle for further chemical modification. Standard alcohol reactions can be employed to create a variety of derivatives.

Etherification: The alcohol can be converted into an ether. For example, biomimetic tris(4-imidazolyl)carbinol derivatives have been readily transformed into ethers via solvolysis. nih.gov This could be achieved by treating this compound with an alkyl halide under basic conditions (Williamson ether synthesis).

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under appropriate catalytic conditions (e.g., using an acyl transfer catalyst) would yield the corresponding esters. bath.ac.uk

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger agents like potassium permanganate. This creates 2-(2-Pyrazinyl)imidazole-5-carbaldehyde or 2-(2-Pyrazinyl)imidazole-5-carboxylic acid, respectively, which are valuable precursors for other derivatives.

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding 5-(halomethyl)-2-(2-pyrazinyl)imidazole. This derivative is highly reactive and useful for introducing the imidazole moiety into larger molecules via nucleophilic substitution.

The following table outlines potential modifications of the methanol group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Etherification | Alkyl Halide, Base | Ether (-OR) |

| Esterification | Acyl Chloride / Carboxylic Acid | Ester (-O-C=O)-R) |

| Oxidation (mild) | PCC | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄ | Carboxylic Acid (-COOH) |

| Halogenation | SOCl₂ | Chlormethyl (-CH₂Cl) |

Substituent Effects on the Imidazole Ring

The electronic properties of the imidazole ring in this compound are influenced by its substituents and, in turn, influence its reactivity. The imidazole ring contains two nitrogen atoms: a pyridine-like nitrogen (basic, sp² hybridized) and a pyrrole-like nitrogen (less basic, part of the aromatic π-system).

Electronic Influence of Substituents: The pyrazine ring at C2 is an electron-withdrawing group, which decreases the electron density of the imidazole ring. This makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted imidazole. Conversely, the -CH₂OH group at C5 is a weakly electron-donating group. A theoretical study on substituted imidazoles using DFT calculations has shown that the electronegativity of substituents significantly alters the geometric and electronic properties of the ring. researchgate.net

Reactivity towards Electrophiles: Electrophilic substitution (e.g., nitration, halogenation) on the imidazole ring is generally difficult and often requires harsh conditions. The electron-withdrawing pyrazinyl group further deactivates the ring towards such reactions. If substitution were to occur, it would likely be directed to the C4 position.

N-Alkylation/N-Acylation: The pyrrole-like nitrogen (-NH) is the most common site for alkylation or acylation. The regioselectivity of N-alkylation can be an issue in asymmetrically substituted imidazoles, potentially leading to a mixture of N1 and N3 isomers. However, the steric bulk of the substituents can influence the outcome. Acyl transfer reactions are also common, with imidazole itself often acting as a catalyst for the hydrolysis of esters through the formation of an N-acyl intermediate. bath.ac.ukyoutube.com

Substituent Effects on Acidity/Basicity: The pKa of the imidazole NH proton is affected by substituents. Electron-withdrawing groups like pyrazine generally increase the acidity (lower pKa) of the NH proton, making it easier to deprotonate. They also decrease the basicity of the pyridine-like nitrogen. imperial.ac.uk

Substituent Effects on the Pyrazine Ring

The electronic properties of the pyrazine ring are expected to be significantly influenced by the nature of substituents attached to it, which in turn would affect the synthesis and reactivity of this compound. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The introduction of further substituents can either exacerbate or mitigate this electron deficiency.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyrazine ring would modulate the electron density of the entire molecule. For instance, an EDG, such as a methoxy (B1213986) or an amino group, would increase the electron density on the pyrazine ring, potentially facilitating electrophilic substitution reactions, although such reactions are generally difficult for pyrazines. Conversely, an EWG, like a nitro or a cyano group, would further decrease the electron density, making the ring more susceptible to nucleophilic attack.

The position of the substituent also plays a critical role. A substituent at the 3- or 5-position of the pyrazine ring would have a more direct electronic influence on the carbon atom bonded to the imidazole ring compared to a substituent at the 6-position. This could impact the ease of the imidazole ring formation during synthesis.

Table 1: Predicted Substituent Effects on the Pyrazine Ring of this compound

| Substituent Type | Position on Pyrazine Ring | Predicted Effect on Electron Density | Potential Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃, -NH₂) | 3- or 5- | Increased | May facilitate electrophilic attack (if conditions allow), may influence pKa of imidazole nitrogen. |

| Electron-Donating (e.g., -OCH₃, -NH₂) | 6- | Moderately Increased | Less direct impact compared to 3- or 5-positions. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | 3- or 5- | Decreased | Increases susceptibility to nucleophilic attack, may hinder imidazole ring formation. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | 6- | Moderately Decreased | Modulates overall electron density. |

This table is based on theoretical predictions and requires experimental validation.

Mechanistic Pathways of Key Reactions

While specific mechanistic studies for the synthesis of this compound are not available, a plausible synthetic route would likely involve the condensation of pyrazine-2-carboxaldehyde with a suitable three-carbon precursor for the imidazole ring, such as a protected dihydroxyacetone, in the presence of ammonia or an ammonia source.

A probable key reaction would be the Debus-Radziszewski imidazole synthesis or a variation thereof. The general mechanism for this reaction involves the following steps:

Condensation: The pyrazine-2-carboxaldehyde would first condense with ammonia to form an imine.

Nucleophilic Attack: A second molecule of the aldehyde could react with ammonia to form an amino alcohol, which then acts as a nucleophile.

Cyclization: A series of condensation and cyclization steps involving the aldehyde, ammonia, and a dicarbonyl compound (or its equivalent) would lead to the formation of the imidazole ring.

Aromatization: The final step would be the aromatization of the dihydroimidazole (B8729859) intermediate to the stable imidazole ring.

The formation of the 5-methanol group would likely require the use of a starting material where this functionality is already present and protected, such as a protected glyceraldehyde or dihydroxyacetone.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the chemical process. Several strategies could be employed:

Use of Greener Solvents: Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency and reduce waste by allowing for easier separation and recycling. For imidazole synthesis, various Lewis and Brønsted acids have been shown to be effective.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption.

Multi-component Reactions: Designing a one-pot synthesis where multiple starting materials react to form the final product without the isolation of intermediates would significantly improve atom economy and reduce waste.

Renewable Feedstocks: Investigating the possibility of deriving the starting materials, such as pyrazine-2-carboxaldehyde or the C3-imidazole precursor, from renewable resources would be a significant advancement in the green synthesis of this compound.

Table 2: Application of Green Chemistry Principles to Imidazole Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Prevention | One-pot, multi-component synthesis. | Reduced waste and purification steps. |

| Atom Economy | High-yielding condensation reactions. | Maximization of incorporated starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. | Improved safety profile of the process. |

| Designing Safer Chemicals | N/A | Focus is on the synthesis, not the final product's properties. |

| Safer Solvents and Auxiliaries | Water, ethanol, or solvent-free conditions. | Reduced environmental pollution and health hazards. |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Faster reactions, lower energy consumption. |

| Use of Renewable Feedstocks | Derivation of precursors from biomass. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Use of protecting groups only when necessary. | Fewer reaction steps, less waste. |

| Catalysis | Use of recyclable solid acid catalysts. | Increased reaction efficiency, easier product purification. |

This table outlines potential green chemistry approaches that would require experimental development and optimization.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(2-Pyrazinyl)imidazole-5-methanol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole (B134444) Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Imidazole N-H | ~12.0 - 13.0 (broad singlet) | - | rsc.orgresearchgate.net |

| Imidazole C-H | ~7.0 - 8.0 | ~115 - 145 | rsc.orgresearchgate.net |

| Pyrazine (B50134) C-H | ~8.5 - 9.0 | ~140 - 150 | researchgate.net |

| CH₂OH | ~4.5 (singlet) | ~55 - 65 | rsc.org |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomerism

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.comsdsu.edugithub.io

These techniques are also invaluable in studying the tautomerism of the imidazole ring, where a proton can reside on either of the two nitrogen atoms. researchgate.net

Dynamic NMR Studies on Molecular Tautomerism and Isomerism

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as tautomerism and rotational isomerism. researchgate.net In imidazole derivatives, the proton on the nitrogen can exchange between the two nitrogen atoms. researchgate.net DNMR studies, often performed at varying temperatures, can provide information on the rate of this exchange. nih.gov The presence of distinct signals at low temperatures that coalesce at higher temperatures is a hallmark of such dynamic processes. This technique allows for the investigation of the equilibrium between the different tautomeric forms of this compound. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netnih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. sapub.orglifesciencesite.com The subsequent fragmentation pattern observed in the mass spectrum provides valuable structural information. sapub.orgmiamioh.edu Characteristic fragmentation pathways for pyrazine and imidazole rings can be identified, helping to confirm the connectivity of the molecule. sapub.org Common fragmentation may involve the loss of small molecules such as HCN, N₂, or radicals from the heterocyclic rings. lifesciencesite.com

Interactive Table: Expected Mass Spectrometry Data for this compound

| Data Type | Expected Value/Observation | Significance | Reference |

|---|---|---|---|

| Molecular Ion (M⁺) | Present | Confirms molecular weight | sapub.org |

| High-Resolution Mass | Exact mass corresponding to C₈H₈N₄O | Confirms molecular formula | researchgate.net |

| Fragmentation | Loss of CH₂OH, fragments from pyrazine and imidazole rings | Provides structural information | sapub.orgmiamioh.edu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| O-H (alcohol) | 3200-3400 (broad) | Stretching | nist.gov |

| N-H (imidazole) | 3100-3300 (broad) | Stretching | researchgate.net |

| Aromatic C-H | 3000-3100 | Stretching | researchgate.net |

| C=N, C=C (rings) | 1400-1600 | Stretching | rsc.orgresearchgate.net |

| C-O (alcohol) | 1000-1200 | Stretching | rsc.org |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. iosrjournals.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsion angles. iosrjournals.org Furthermore, it reveals the packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding involving the methanol hydroxyl group and the nitrogen atoms of the imidazole and pyrazine rings. This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Crystal Packing and Intermolecular Interactions

A definitive description of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound cannot be constructed. In related heterocyclic compounds containing imidazole and pyrazine moieties, it is common to observe a variety of intermolecular forces that dictate the supramolecular architecture.

For instance, hydrogen bonds are expected to play a significant role due to the presence of the hydroxyl group (-CH₂OH) and the nitrogen atoms in both the imidazole and pyrazine rings. These could act as both hydrogen bond donors and acceptors, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

Furthermore, the aromatic nature of both the pyrazinyl and imidazolyl rings suggests the likelihood of π-stacking interactions. These interactions, arising from the overlapping of π-orbitals of adjacent aromatic rings, are a common feature in the crystal structures of similar planar heterocyclic molecules and contribute significantly to the stability of the crystal lattice. The specific geometry of these stacks (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal structure.

Without experimental data, any discussion of these interactions for this compound remains speculative. The precise bond distances, angles, and symmetry operations that define the crystal structure are unknown.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is determined by a combination of intramolecular forces, which favor a particular molecular shape, and intermolecular forces within the crystal lattice, which can influence and sometimes alter the lowest energy conformation. For this compound, the key conformational feature would be the relative orientation of the pyrazinyl and imidazole rings and the conformation of the methanol substituent.

A detailed conformational analysis requires precise atomic coordinates from single-crystal X-ray diffraction studies. In the absence of such data for this compound, it is not possible to provide specific torsion angles or to describe the molecular geometry in the solid state.

Theoretical and Computational Studies of 2 2 Pyrazinyl Imidazole 5 Methanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2-(2-Pyrazinyl)imidazole-5-methanol at the atomic and electronic levels.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity. dergipark.org.tr

For imidazole (B134444) derivatives, the HOMO-LUMO energy gap has been shown to correlate with their inhibitory efficiency in certain chemical reactions. researchgate.net A smaller gap facilitates the transfer of electrons from the HOMO to the LUMO. researchgate.net Theoretical calculations for related pyrazole (B372694) and imidazole compounds have been performed using methods like the semi-empirical AM1 level with the GAUSSIAN 09w program to optimize their geometry and study their electronic properties. nih.gov

Studies on similar heterocyclic systems, such as pyridylpyrazoles, have utilized DFT methods with basis sets like 6-31G* to calculate the HOMO-LUMO energy gap. nih.gov For instance, in one such study, the calculated HOMO-LUMO energy gap was found to be significant, indicating good electronic stability. nih.gov The analysis of HOMO and LUMO pictures helps in understanding the intramolecular charge transfer within the molecule. dergipark.org.trkbhgroup.in For example, in some imidazole derivatives, the HOMO is localized over specific atoms, and the transition to the LUMO signifies a transfer of electron density. dergipark.org.tr

Calculated Electronic Properties of Imidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole (IM) | - | - | - |

| 2-Methylimidazole (MIM) | - | - | - |

| Benzimidazole (B57391) (BIM) | - | - | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. nih.gov Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. nih.gov Green areas correspond to regions of neutral potential. nih.gov

In studies of various imidazole and benzimidazole derivatives, MEP analysis has been employed to identify the most reactive sites in the molecules. researchgate.netnih.gov For example, in one study on benzimidazole fungicide, the negative regions were mainly localized over the carbonyl groups, while the maximum positive regions were found over the benzimidazole region. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, including biological targets. johnshopkins.edu The electrostatic potential map can help confirm the binding modes observed in docking studies by identifying potential hydrogen bond donors and acceptors. johnshopkins.edu

Spectroscopic Property Prediction

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR) spectra. nih.govresearchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign vibrational bands. kbhgroup.in

The prediction of IR spectra can be enhanced by machine learning (ML) models trained on large datasets of computed or experimental spectra. nih.govmit.edu These models can learn the complex relationships between molecular structure and vibrational frequencies, leading to more accurate and efficient predictions. nih.gov For instance, some approaches use ML to accelerate ab-initio molecular dynamics simulations for IR predictions. researchgate.netmit.edu

For imidazole derivatives, theoretical calculations have been used to predict their IR spectra, and the results have shown good agreement with experimental data. researchgate.net The computational prediction of spectroscopic properties is a powerful tool for characterizing new compounds and understanding their vibrational behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, including its conformational flexibility and interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial for understanding how a molecule's shape influences its properties and interactions. The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. researchgate.net

For flexible molecules, identifying the lowest energy conformers is essential for subsequent docking studies, as the bioactive conformation is often a low-energy state. Computational methods can be used to explore the conformational space and generate energy landscapes, providing insights into the molecule's flexibility and preferred shapes. researchgate.net

Ligand-Protein Binding Site Interactions (In Silico Docking)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov

Docking studies involving imidazole and pyrazole derivatives have been performed to investigate their binding to various protein targets. nih.govnih.govnih.gov These studies typically involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to predict the binding mode and estimate the binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For example, docking studies have been conducted on imidazole-containing compounds against targets like the main protease of SARS-CoV-2. nih.govnih.govresearchgate.net The binding affinities and interaction patterns obtained from these simulations can help in identifying promising lead compounds for further experimental investigation. nih.gov

Docking Scores of Pyrazoline Derivatives Against COX-2

| Compound | Docking Score (kcal/mol) |

|---|---|

| 5e | -8.009 |

| 5d | -7.937 |

| 5c | -5.964 |

| 5b | -5.847 |

| 5f | -5.841 |

| 5a | -5.272 |

Predicting Chemical Reactivity and Reaction Pathways

Theoretical and computational methods are pivotal in predicting the chemical reactivity and potential reaction pathways of a molecule like this compound. Such studies typically employ quantum mechanics calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and reactivity indices.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO energy indicates the ability to donate an electron, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO energy points to the ability to accept an electron, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for metabolic reactions or intermolecular interactions. For this compound, the nitrogen atoms of the pyrazine (B50134) and imidazole rings are expected to be electron-rich, while the hydrogen atoms of the imidazole and methanol (B129727) groups would be electron-poor.

While specific published data on the predicted reaction pathways for this compound is not available, a hypothetical study would likely investigate reactions such as oxidation of the methanol group to an aldehyde or carboxylic acid, and potential metabolic transformations on the pyrazinyl and imidazole rings.

Quantitative Structure-Activity Relationship (QSAR) and ADME Prediction

QSAR and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential components of modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate.

Computational Descriptors for Biological Activity

To develop a QSAR model, a set of molecular descriptors for this compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. Although a specific QSAR study for this compound is not publicly documented, the following table outlines the types of descriptors that would be relevant.

Table 1: Representative Computational Descriptors for QSAR Studies

| Descriptor Class | Examples of Descriptors | Information Provided |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electronic properties and charge distribution. |

| Physicochemical | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Relates to the molecule's solubility, permeability, and ability to form hydrogen bonds. |

These descriptors would then be used to build a mathematical model that correlates the structural features of a series of related compounds with their experimentally determined biological activity.

In Silico Pharmacokinetic Profiling (Excluding Clinical Data)

In silico tools are used to predict the pharmacokinetic properties of a compound, providing an early indication of its likely behavior in a biological system. For this compound, a computational ADME profile would be generated. The following table illustrates the key parameters that would be assessed.

Table 2: Predicted In Silico ADME Properties

| ADME Parameter | Predicted Property | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of the compound crossing into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in the blood. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Predicted Clearance/Half-life | Estimates the rate at which the compound is removed from the body. |

It is important to note that these are predictive models, and while they are valuable for screening and lead optimization, experimental verification is ultimately required. Without specific published studies on this compound, the exact values for these descriptors and ADME properties remain undetermined.

Coordination Chemistry and Material Science Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Structural Diversity in MOF Architectures

Further investigation into the synthesis and characterization of 2-(2-Pyrazinyl)imidazole-5-methanol is required before its potential applications in material science can be detailed.

Solvothermal Synthesis of Coordination Frameworks

Solvothermal synthesis is a widely employed technique for the preparation of crystalline coordination polymers and metal-organic frameworks (MOFs). This method involves the reaction of metal salts and organic ligands in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, and pressure can significantly influence the resulting crystal structure and dimensionality of the framework.

While specific examples of solvothermal synthesis utilizing this compound as the primary ligand are not extensively documented in the reviewed literature, the general principles of this method can be applied. The pyrazinyl and imidazolyl moieties of the ligand can bridge metal centers to form one-, two-, or three-dimensional coordination frameworks. For instance, the solvothermal reaction of various metal ions with ligands containing pyrazole (B372694) or imidazole (B134444) groups has been shown to yield coordination polymers with diverse topologies. rsc.orgnih.gov The methanol (B129727) group on the imidazole ring could also participate in hydrogen bonding interactions within the crystal lattice, further stabilizing the structure. The conditions for solvothermal synthesis would need to be optimized for this specific ligand, including the choice of metal salt, solvent system, and reaction temperature, to direct the assembly towards desired framework architectures.

Applications in Catalysis and Sensing

The unique structural and electronic properties of coordination complexes derived from pyrazinyl-imidazole ligands suggest their potential utility in catalysis and chemical sensing.

Metal-organic frameworks and coordination complexes can serve as effective catalysts due to the presence of accessible metal sites and the tunable environment provided by the organic ligands. The pyrazinyl and imidazole groups in this compound can coordinate to catalytically active metal centers.

The development of chemical sensors based on coordination compounds often relies on changes in their photophysical properties, such as fluorescence, upon interaction with specific analytes. The pyrazinyl and imidazole rings in the ligand can confer luminescent properties to its metal complexes.

While there are no specific reports on sensors derived from this compound, the broader class of imidazole-based ligands has been successfully employed in the design of fluorescent sensors. For instance, metal-organic frameworks incorporating pyridyl-imidazole-carboxyl multifunctional ligands have been shown to act as multi-responsive luminescence sensors for metal ions and organic molecules. rsc.org The interaction of an analyte with the metal center or the ligand itself can lead to a detectable change in the emission spectrum, such as quenching or enhancement of fluorescence. The design of sensors based on this compound would involve synthesizing its coordination complexes and studying their photophysical response to various analytes.

Advanced Materials Science Applications

The combination of a conjugated heterocyclic system with a metal center opens up possibilities for the development of advanced materials with interesting optical and magnetic properties.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Metal-organic frameworks are a promising class of materials for NLO applications due to their high degree of structural order and the ability to tune their properties through the choice of metal and organic linker. rsc.orgbohrium.comresearchgate.net

The design of NLO-active MOFs often involves the use of ligands with large hyperpolarizabilities, which can be achieved through the presence of donor-acceptor groups and extended π-conjugation. rsc.orgbohrium.com The pyrazinyl and imidazole rings in this compound contribute to its π-system. The interaction with a metal ion can further enhance the NLO response. Although no specific NLO data for materials based on this compound have been reported, the general principles suggest that its coordination frameworks could exhibit NLO properties. The arrangement of the chromophoric ligands within the crystal lattice is crucial for achieving a macroscopic NLO effect.

Molecular magnets are materials in which the magnetic properties arise from the interactions between magnetic moments localized on individual molecules or ions within a crystal lattice. Coordination polymers and MOFs provide a versatile platform for the design of molecular magnets by allowing for the precise arrangement of paramagnetic metal ions bridged by organic ligands.

Pyrazine-based ligands have been extensively used in the synthesis of molecular magnets due to their ability to mediate magnetic exchange interactions between metal centers. researchgate.netmassey.ac.nz The exchange coupling can be either ferromagnetic or antiferromagnetic, depending on the nature of the metal ion, the ligand, and the coordination geometry. While there are no specific examples of molecular magnets constructed from this compound, its structure is conducive to such applications. The pyrazine (B50134) ring can act as a magnetic exchange bridge between paramagnetic metal ions, potentially leading to materials with interesting magnetic ordering phenomena.

Organic Light Emitting Devices (OLEDs) and Fluorescent Sensors

The unique molecular architecture of this compound, which combines a pyrazine ring with an imidazole methanol moiety, makes it a promising ligand for the development of advanced materials in coordination chemistry, particularly for applications in Organic Light Emitting Devices (OLEDs) and fluorescent sensors. While direct applications of the specific compound "this compound" are not extensively documented in dedicated studies, its structural components are prevalent in a variety of highly effective luminescent materials. The pyrazine and imidazole groups are well-known for their ability to coordinate with a range of transition metals, such as iridium(III), ruthenium(II), and zinc(II), to form complexes with significant photophysical properties. These properties are fundamental to the functioning of OLEDs and fluorescent sensors.

The imidazole ring serves as an excellent σ-donor, contributing to the stability of the resulting metal complexes. The pyrazine ring, being electron-deficient, can act as a π-acceptor ligand, which plays a crucial role in tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the metal complexes. This tuning is essential for controlling the emission color and efficiency of OLEDs. Furthermore, the methanol group on the imidazole ring provides a potential site for further functionalization or can influence the solubility and film-forming properties of the complexes.

Applications in Organic Light Emitting Devices (OLEDs)

In the field of OLEDs, phosphorescent iridium(III) complexes are of paramount importance due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The design of the ligands is critical to the performance of these complexes. The use of pyrazinyl-imidazole type ligands, such as derivatives of this compound, is a strategic approach to develop new phosphorescent emitters.

Quantum chemistry calculations on cyclometalated Ir(III) complexes with pyrazino[2,3-f] rsc.orgrsc.org-phenanthroline (ppl) as the ancillary ligand have demonstrated the potential of such systems in light-emitting electrochemical cells (LECs), a technology closely related to OLEDs. rsc.org These studies show that by modifying the cyclometalating ligands, it is possible to tune the HOMO-LUMO energy gap and, consequently, the emission color of the complexes, covering a range from blue to red. rsc.org The strong spin-orbit coupling induced by the iridium center facilitates efficient intersystem crossing and subsequent phosphorescence. nih.gov

The general structure of such phosphorescent Ir(III) complexes often involves two cyclometalating (C^N) ligands and one ancillary (N^N) ligand. A hypothetical iridium(III) complex incorporating a deprotonated form of this compound as a C^N ligand could exhibit desirable photophysical properties for OLED applications.

| Complex | Emission Color | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Application |

|---|---|---|---|---|

| [Ir(ppy)2(ppl)]+ | Orange-Red | 597 | N/A | LEC/OLED Emitter |

| [Ir(pyz)2(ppl)]+ | Yellow | 550 | N/A | LEC/OLED Emitter |

| [Ir(pypy)2(ppl)]+ | Green-Blue | 498 | N/A | LEC/OLED Emitter |

Data based on theoretical calculations for representative complexes. rsc.org

Similarly, luminescent Pt(II) complexes featuring imidazolylidene–pyridylidene and dianionic bipyrazolate ligands have been synthesized and shown to be suitable as phosphors in OLEDs. rsc.org These complexes exhibit high efficiencies, further underscoring the potential of metal complexes with nitrogen-containing heterocyclic ligands in this field. rsc.org

Applications in Fluorescent Sensors

The imidazole and pyrazine moieties are also key components in the design of fluorescent sensors for the detection of various analytes, such as metal ions and small molecules. The coordination of a target analyte to the metal center of a complex can induce significant changes in its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response.

Zinc(II) complexes are particularly attractive for fluorescent sensing applications. Zinc(II) is a d¹⁰ metal ion, which means that it is redox-inactive and does not quench fluorescence through electron transfer processes. The coordination of ligands to the zinc center can, however, modulate the ligand-centered fluorescence. For instance, zinc(II) complexes with imidazo-pyridine-based ligands have been explored as fluorescent probes for hydrogen sulfide (B99878) (H₂S). rsc.org The interaction of H₂S with the zinc center alters the emission intensity of the complex, allowing for the detection of this important biological signaling molecule. rsc.org

A fluorescent sensor for a specific analyte based on a complex of this compound could be designed. The pyrazinyl and imidazolyl nitrogen atoms could coordinate to a metal center like Zn(II), and the binding of an analyte could either disrupt this coordination or bind to the metal center, leading to a change in the fluorescence of the complex. The selectivity of such a sensor would be determined by the specific binding affinity of the metal complex for the target analyte.

| Sensor Complex | Target Analyte | Sensing Mechanism | Detection Limit | Response Type |

|---|---|---|---|---|

| Zinc(II) complex with imidazo-pyridine ligand | H₂S | Coordination to Zn(II) | N/A | Fluorescence modulation |

| Isoindole-imidazole Schiff base complex with Zn(II) | Zn²+ | Chelation Enhanced Fluorescence (CHEF) | 0.073 µM nih.gov | Turn-on |

| Zinc(II) complex with 1-(biphenyl-4-yl)-1H-imidazole | N/A | Solid-state luminescence | N/A | Emission at 350 nm nih.gov |

Data compiled from studies on analogous systems. rsc.orgnih.govnih.gov

Ruthenium(II) complexes containing pyrazine-based ligands have also been investigated for their photochemical and photophysical properties. rsc.org These complexes often exhibit metal-to-ligand charge transfer (MLCT) transitions, which are sensitive to the coordination environment of the ruthenium center. This sensitivity can be exploited for sensing applications.

Biological Activity Studies: Mechanistic Insights and in Vitro Assessments

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Derivatives of pyrazole (B372694) and imidazole (B134444) have been evaluated for their ability to inhibit a range of enzymes implicated in various diseases.

α-Amylase and α-Glucosidase: These enzymes are critical in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Several studies have demonstrated the potential of pyrazole and imidazole derivatives as inhibitors of α-amylase and α-glucosidase. researchgate.netfrontiersin.orgnih.gov For instance, a series of biphenylcarbonitrile-thiazolidinedione conjugates showed significant α-amylase inhibition, with some compounds exhibiting IC50 values as low as 0.13 μM. researchgate.net Similarly, novel imidazo[4,5-c]pyrazoles have been synthesized and found to be potent inhibitors of both α-amylase and α-glucosidase, with some derivatives showing IC50 values in the low micromolar range. researchgate.net Imidazole and imidazolone (B8795221) scaffolds are known to have strong binding affinities for α-amylase. researchgate.net Methanolic extracts of certain medicinal plants have also shown significant α-glucosidase inhibitory activity. jbums.org

Tyrosinase: This enzyme plays a crucial role in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Methanol (B129727) extracts from various Apiaceae species have demonstrated potent tyrosinase inhibitory activity. researchgate.net Additionally, 2-mercaptomethylbenzo[d]imidazole derivatives have been designed as tyrosinase inhibitors, with some showing stronger inhibition than the standard kojic acid. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary approach for treating Alzheimer's disease. nih.gov Newly synthesized chalcone (B49325) derivatives, including piperidyl-thienyl and 2-pyrazoline (B94618) derivatives, have been identified as potent and selective inhibitors of AChE. nih.gov Furthermore, imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been designed as acetylcholinesterase inhibitors, with some compounds showing significant inhibitory activity. researchgate.net

Table 1: Enzyme Inhibition by Pyrazole and Imidazole Derivatives

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Biphenylcarbonitrile-thiazolidinedione conjugates | α-Amylase | IC50 values as low as 0.13 μM. | researchgate.net |

| Imidazo[4,5-c]pyrazoles | α-Amylase, α-Glucosidase | Potent inhibition with low micromolar IC50 values. | researchgate.net |

| Methanol extracts of Apiaceae species | Tyrosinase | Potent inhibition observed. | researchgate.net |

| 2-Mercaptomethylbenzo[d]imidazole derivatives | Tyrosinase | Stronger inhibition than kojic acid. | mdpi.com |

| Piperidyl-thienyl and 2-pyrazoline chalcone derivatives | Acetylcholinesterase (AChE) | Potent and selective inhibition. | nih.gov |

| Imidazo[1,2-a]pyrazin-8(7H)-one derivatives | Acetylcholinesterase (AChE) | Significant inhibitory activity. | researchgate.net |

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Studies on imidazole derivatives have revealed different modes of inhibition. For example, a study on the inhibition of α-glucosidase by new 4,5-diphenyl-1H-imidazole analogues found that the majority of the compounds acted as noncompetitive inhibitors, while two exhibited competitive inhibition. nih.gov Docking studies suggested that the noncompetitive inhibitors bind to an allosteric site near the enzyme's active site. nih.gov In another study, imidazole was found to cause partial competitive inhibition of a GH1 β-glucosidase by binding to the active site and reducing the substrate's affinity. nih.gov For tyrosinase, dalbergioidin, a tetrahydroxyisoflavan, was found to be a non-competitive inhibitor of the monophenolase activity. nih.gov

While no studies have directly identified and validated specific enzyme targets for 2-(2-Pyrazinyl)imidazole-5-methanol, the research on related pyrazole and imidazole derivatives provides a strong basis for potential targets. The inhibition of α-amylase rsc.org and α-glucosidase jbums.orgnih.govnih.gov by imidazole-containing compounds suggests that these enzymes could be potential targets. Molecular docking studies have been instrumental in validating these interactions, showing that these compounds can bind to the active sites of these enzymes, similar to known inhibitors like acarbose. rsc.org

Antimicrobial Activity: In Vitro Assays

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. researchgate.net Pyrazole and imidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. rsc.orgnuph.edu.uaresearchgate.net

In vitro studies have demonstrated the antibacterial potential of pyrazole and imidazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, newly synthesized pyrazole derivatives have shown significant antimicrobial activity against strains like Listeria innocua, Staphylococcus aureus, and Escherichia coli. rsc.org Methanol extracts of certain medicinal plants have also exhibited broad-spectrum antibacterial activity. nih.govnih.govplos.orgmdpi.com Some synthetic pyrano[2,3-c] pyrazole derivatives have shown better potential against multidrug-resistant strains compared to standard antibiotics. biointerfaceresearch.com The antibacterial activity of aminals and hemiaminals of pyrazole and imidazole has also been reported. researchgate.net

Table 2: Antibacterial Activity of Pyrazole and Imidazole Derivatives

| Compound/Extract | Bacterial Strains | Key Findings | Reference |

|---|---|---|---|

| Novel pyrazole derivatives | Listeria innocua, Staphylococcus aureus, Escherichia coli | Excellent bactericidal activities. | rsc.org |

| Methanol extracts of various medicinal plants | Gram-positive and Gram-negative bacteria | Varying degrees of inhibition observed. | nih.govnih.govplos.orgmdpi.com |

| Pyrano[2,3-c] pyrazole derivatives | Multidrug-resistant E. coli, S. aureus, L. monocytogenes, K. pneumoniae | Superior antibacterial activity compared to standard antibiotics. | biointerfaceresearch.com |

| Aminals and hemiaminals of pyrazole and imidazole | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial activity. | researchgate.net |

The antifungal properties of pyrazole and imidazole derivatives have also been investigated. rsc.org Studies have shown that certain pyrazole derivatives exhibit significant antifungal activity against pathogenic fungal strains like Candida albicans. rsc.org Some derivatives have shown fungicidal effects against various agricultural fungi. mdpi.com For example, specific 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones displayed higher fungicidal effects than other prepared compounds. mdpi.com Additionally, some substituted 4-thiazolidinone (B1220212) derivatives have demonstrated biological activity against commercially known fungicides. researchgate.net

Antiparasitic Activity (e.g., Anti-malarial, Anti-trypanosomal)

The emergence of drug-resistant strains of parasites necessitates the development of novel therapeutic agents. The pyrido[2,3-d]pyridazine (B3350097) nucleus, which shares structural similarities with known antimalarial agents, has been a scaffold of interest for developing new antiparasitic compounds. unm.edu Similarly, pyrazole derivatives have demonstrated a wide range of pharmacological activities, including potential as antimalarial treatments. nih.gov

Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been investigated as potent antimalarial drug leads. nih.gov In one study, a library of amine-substituted triazolopyrazines was synthesized and screened against Plasmodium falciparum. nih.gov The results indicated that tertiary alkylamine products exhibited antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM against the 3D7 strain of P. falciparum. nih.gov Notably, some of these compounds showed no toxicity against human embryonic kidney cells (HEK293) at concentrations up to 80 µM. nih.gov

In the realm of anti-trypanosomal research, 5-substituted 2-nitroimidazoles have been tested against Trypanosoma brucei brucei in vitro. nih.gov One such compound, Ro 15-0216, demonstrated IC50 values ranging from 0.27 to 1.0 µM. nih.gov Furthermore, a synergistic effect was observed when Ro 15-0216 was combined with DL-alpha-difluoromethylornithine (DFMO), suggesting a potential for improved therapeutic strategies for human sleeping sickness. nih.gov The exploration of pyrazoline–thiazolidinone conjugates has also been undertaken to investigate their structure-antitrypanosomal activity relationship. nih.gov

Antioxidant Properties: In Vitro Assessments

The antioxidant potential of various imidazole and pyrazole derivatives has been a significant area of research. These compounds are evaluated for their ability to neutralize harmful free radicals, which are implicated in a multitude of diseases.

Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed to assess the radical scavenging capabilities of chemical compounds. nih.govjclmm.comresearchgate.net In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically at around 517 nm. jclmm.comresearchgate.netmyfoodresearch.com The rate of this reaction can distinguish between different antioxidant mechanisms, with electron transfer being very fast and hydrogen atom transfer being slower. researchgate.netnih.gov

Studies on various heterocyclic compounds have demonstrated their potential as radical scavengers. For instance, some benzimidazole (B57391) hydrazone derivatives have shown significant antioxidant activity, with the position of hydroxyl groups on the aryl ring being crucial. nih.gov The introduction of a second hydroxyl group can dramatically increase the antioxidant capacity. nih.gov Similarly, certain thienyl-pyrazole derivatives have exhibited excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov The antioxidant activity of some imidazole derivatives has been attributed to the presence of an exchangeable hydrogen in a hydroxyl group. nih.gov

Interactive Table: DPPH Radical Scavenging Activity of Selected Compounds

| Compound/Extract | Concentration Range | % Inhibition / IC50 | Reference |

|---|---|---|---|

| Hexane extract (leaves) | 200-3000 µg/mL | 10.30±0.41 - 30.14±1.4 % | myfoodresearch.com |

| Chloroform extract (leaves) | 200-3000 µg/mL | 30.49±0.85 - 45.95±0.22 % | myfoodresearch.com |

| Acetone extract (leaves) | 200-3000 µg/mL | 38.45±0.49 - 51.65±0.95 % | myfoodresearch.com |

| Methanolic extract (leaves) | 200-3000 µg/mL | 34.83±1.53 - 64.98±0.45 % | myfoodresearch.com |

| Water extract (leaves) | 200-3000 µg/mL | 54.37±1.24 - 66.74±0.89 % | myfoodresearch.com |

| Methanolic M. parviflora extract | Not specified | IC50: 91.61 µg/mL | researchgate.net |

| Thienyl-pyrazole 5g | Not specified | IC50: 0.245 ± 0.01 µM | nih.gov |

The ABTS assay also measures the radical scavenging capacity of compounds by observing the decrease in absorbance of the ABTS radical solution. nih.gov

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, some compounds exert their antioxidant effects through cellular mechanisms. One such critical pathway is the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to antioxidant response elements (AREs), leading to the expression of antioxidant genes, including heme oxygenase-1 (HO-1). nih.gov For example, a methanol extract of Senna septemtrionalis has been shown to upregulate the expression of both Nrf2 and HO-1 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its antioxidant effects are at least partially mediated by the activation of this pathway. nih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of more potent and selective drugs.

Correlating Structural Modifications with In Vitro Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of various heterocyclic compounds. For pyrazole derivatives, SAR investigations have been a focus for medicinal chemists to develop analogues for multiple targets. nih.gov In the case of 5-anilino-3-(hetero)arylpyrazoles evaluated for antiplasmodial activity, substitution on the 3-phenyl ring with a halogen atom (F, Cl, or Br) at the 3 or 4-position was found to improve antimalarial properties. nih.gov Furthermore, the nature and position of substituents on the pyrazole nitrogen atoms significantly influenced activity. nih.gov For instance, N1-methylation of certain 5-anilino-3-phenyl pyrazoles considerably enhanced their antiplasmodial activity. nih.gov

For antioxidant activity, the presence and position of hydroxyl groups on the aryl moiety of benzimidazole hydrazones are critical. nih.gov The introduction of a second hydroxyl group can lead to a substantial increase in antioxidant capacity. nih.gov In another study on 2H-imidazole-derived phenolic compounds, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was shown to significantly increase the antiradical capacity. nih.gov

Identification of Key Pharmacophores and Structural Motifs

The identification of key pharmacophores and structural motifs is crucial for designing new molecules with desired biological activities. The pyrazole core is considered a privileged scaffold in medicinal chemistry, with many pyrazole-containing compounds exhibiting a wide range of pharmacological activities. nih.govnih.govnih.gov The pyrazolone (B3327878) structural motif is another critical element found in drugs targeting various biological endpoints. nih.gov

In the context of antimalarial pyrazoles, a 3-phenyl group and a 5-aniline moiety have been identified as important structural determinants. nih.gov For a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives developed as BRD9 inhibitors, docking studies were performed to elucidate the structure-activity relationship. researchgate.net Pyrazine-based compounds are recognized as important pharmacophores in both synthetic and natural products, with a wide range of therapeutic applications. researchgate.netresearchgate.netmdpi.com

Exploration of Other In Vitro Biological Activities

The therapeutic potential of heterocyclic compounds, particularly those containing imidazole and pyrazine (B50134) rings, has been a subject of extensive research. While direct in vitro studies on the biological activities of this compound are not extensively documented in publicly available literature, the evaluation of structurally similar compounds provides valuable insights into its potential pharmacological profile. The following sections detail the in vitro assessments of related imidazole, pyrazine, and pyrazole derivatives across various biological activities.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole-containing compounds has been explored through various in vitro models. A study on a series of 2-(substituted-pyridinyl)benzimidazoles, which share a core heterocyclic structure, revealed significant anti-inflammatory activity. nih.gov One of the active derivatives, 2-(5-ethylpyridin-2-yl)benzimidazole, demonstrated potent activity in the carrageenan-induced rat paw edema assay, a common model for acute inflammation. nih.gov

Furthermore, a library of 80 pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells. rsc.org This screening identified 13 compounds with anti-inflammatory activity (IC₅₀ < 50 µM). rsc.org Two of the most potent compounds were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide. rsc.org

Derivatives of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have also been evaluated for their anti-inflammatory properties, with some isomers showing significantly higher potencies in an adjuvant arthritic rat assay. nih.gov Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and tested for their effects on LPS-induced pro-inflammatory cytokine production in RAW264.7 cells. rsc.org Many of these compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), with compound 13b being the most potent. rsc.org

Table 1: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Derivative | Assay | Key Findings | Reference |

| 2-(5-Ethylpyridin-2-yl)benzimidazole | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | nih.gov |

| 5-[(4-Sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | Inhibition of LPS-induced NF-κB activity in THP-1Blue cells | Potent anti-inflammatory activity (IC₅₀ < 50 µM) | rsc.org |

| 5-[(4-(Methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | Inhibition of LPS-induced NF-κB activity in THP-1Blue cells | Potent anti-inflammatory activity (IC₅₀ < 50 µM) | rsc.org |

| 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles | Adjuvant arthritic rat assay | Some isomers showed high potency | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (e.g., compound 13b) | Inhibition of LPS-induced NO, IL-6, and TNF-α in RAW264.7 cells | Effective inhibition of pro-inflammatory cytokines | rsc.org |

Anticancer Activity

The anticancer potential of various heterocyclic compounds has been a significant area of research. A series of 5-(2′-indolyl)thiazoles were synthesized and evaluated for their cytotoxicity against selected human cancer cell lines. nih.gov Among these, compounds 2d–f and 2h exhibited encouraging anticancer activity with some selectivity towards particular cell lines, showing IC₅₀ values between 10–30 μM. nih.gov The incorporation of a trimethoxyphenyl moiety, a feature of several natural antimitotic agents, into these structures was explored to potentially enhance their anticancer effects. nih.gov

Antiviral Activity

Pyrazine-based compounds have shown promise as antiviral agents. A study focused on pyrazine-triazole conjugates and other derivatives reported significant potency against SARS-CoV-2. nih.gov Specifically, conjugates 5d–g and (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide 12i demonstrated notable antiviral activity with a favorable selectivity index compared to the reference drug, Favipiravir. nih.gov Favipiravir itself is a pyrazine derivative that functions as an RNA-dependent RNA polymerase (RdRp) inhibitor. nih.gov

In another study, methanol extracts from 101 Korean medicinal plants were screened for their inhibitory activity against influenza virus type A. nih.gov Four extracts, designated MM-57, MM-72, MM-104, and MM-110, showed strong anti-influenza activity at various concentrations and exhibited weak cytotoxicity, suggesting they may act by inhibiting viral attachment to host cells. nih.gov

Table 2: In Vitro Antiviral Activity of Related Compounds

| Compound/Extract | Virus | Key Findings | Reference |

| Pyrazine-triazole conjugates (5d–g ) | SARS-CoV-2 | Significant antiviral potency and favorable selectivity index. | nih.gov |

| (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i ) | SARS-CoV-2 | Significant antiviral potency and favorable selectivity index. | nih.gov |

| Methanol Extract MM-110 | Influenza A virus | Strong anti-influenza activity at concentrations of 0.0975-0.39 mg/mL. | nih.gov |

Anti-ulcer Activity

The anti-ulcer properties of imidazole derivatives have been investigated, particularly their role as proton pump inhibitors. Substituted imidazo[1,2-a]pyridines have been analyzed for their in vitro H+/K+-ATPase inhibitory potency. nih.gov Additionally, a study on 2-substituted-1H-imidazo[4,5-b]pyridines and -1H-benzimidazoles evaluated their gastroprotective and anti-ulcer activity in comparison to omeprazole. nih.gov Several of these compounds demonstrated significant activity when administered orally. nih.gov

Antidepressant Activity

The potential antidepressant effects of imidazole derivatives have also been explored. A study on 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione showed potential antidepressant activity through a mechanism distinct from tricyclic antidepressants and monoamine oxidase inhibitors. nih.gov In vitro neurochemical studies indicated that this compound did not inhibit the uptake of selected biogenic amines into crude synaptosomes of the mouse whole brain, nor did it have significant monoamine oxidase inhibitory activity. nih.gov

Hypoglycemic Activity

The hypoglycemic potential of various plant extracts and their constituents has been a focus of research for managing diabetes. A methanol extract of Tephrosia pumila was found to inhibit α-glucosidase and α-amylase in vitro and enhance glucose utilization by isolated rat hemidiaphragm. nih.gov Similarly, a methanol extract of Piper claussenianum flowers and its major constituent, 2′,6′-dihydroxy-4′-methoxychalcone, demonstrated hypoglycemic and antihyperglycemic activities in streptozotocin-induced diabetic rats. nih.gov An 80% methanol extract of Ocimum lamiifolium leaves also showed significant glucose-lowering effects in glucose-loaded and diabetic mice. dovepress.com While these are plant extracts and not synthesized compounds, they highlight the potential for methanol-soluble compounds to possess hypoglycemic activity.

Table 3: In Vitro Hypoglycemic Activity of Related Extracts

| Extract/Compound | Assay | Key Findings | Reference |

| Methanol extract of Tephrosia pumila | In vitro α-glucosidase and α-amylase inhibition, glucose uptake by rat hemidiaphragm | Inhibition of digestive enzymes and increased glucose utilization. | nih.gov |

| Methanol extract of Piper claussenianum flowers | Blood glucose levels in streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels. | nih.gov |

| 2′,6′-dihydroxy-4′-methoxychalcone | Blood glucose levels in streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels. | nih.gov |

| 80% Methanol extract of Ocimum lamiifolium leaves | Oral glucose tolerance test in mice | Significant glucose-lowering effect. | dovepress.com |

There is no readily available research on the anti-allergic, uterine relaxing, or antibronchospastic activities of this compound or closely related pyrazine-imidazole compounds.

Photophysical and Electrochemical Properties

Absorption and Emission Spectroscopy

The photophysical properties of a molecule, such as 2-(2-Pyrazinyl)imidazole-5-methanol, are governed by how it interacts with light. These properties are typically investigated using absorption and emission spectroscopy.

UV-Vis Absorption Maxima and Molar Extinction Coefficients